molecular formula C30H42O7 B1669328 Cucurbitacin I CAS No. 2222-07-3

Cucurbitacin I

Cat. No. B1669328
CAS RN: 2222-07-3
M. Wt: 514.6 g/mol
InChI Key: NISPVUDLMHQFRQ-MKIKIEMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cucurbitacin I is a natural selective inhibitor of JAK2/STAT3, with potent anti-cancer activity . It is a member of the cucurbitacins, a class of biochemical compounds that some plants, notably members of the pumpkin and gourd family, Cucurbitaceae, produce as a defense against herbivores .


Synthesis Analysis

Cucurbitacin synthesis begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol by oxidosqualene cyclase (OSC), and further metabolizations occur by subsequent hydroxylation, acetylation, and glucosylation steps, producing a variety of cucurbitacins . Despite the natural abundance of cucurbitacins in different natural species, their obtaining and isolation is limited, as a result, an increase in their chemical synthesis has been developed by researchers .


Molecular Structure Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . The structures of cucurbitacins and their derivatives are generally isolated and described as glycosides, mainly derived from glucose (glucopyranose), where the O-glycosidic bond comes from the C2-hydroxyl group of the cucurbitacin, or less often from the C3-hydroxyl group .


Chemical Reactions Analysis

Cucurbitacin I is reported to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest . It is also known to inhibit STAT3’s DNA binding and STAT3-mediated gene expression, but it does not affect Src, AKT, ERK, and JNK’s activities .


Physical And Chemical Properties Analysis

Cucurbitacins are cucurbitane-type tetracyclic triterpenoid saponins with 30 carbons atoms on their basic skeleton . More specific physical and chemical properties of Cucurbitacin I are not available in the retrieved data.

Scientific Research Applications

1. Cancer Research and Therapy

  • Actin and Myosin Co-Aggregation : Cucurbitacin I stimulates the Rho/ROCK pathway and inhibits LIMKinase, leading to the co-aggregation of actin with phospho-myosin II, impacting signal transduction and actin dynamics in cancer research (Sari-Hassoun et al., 2016).
  • Anti-Inflammatory Activity : Exhibits anti-inflammatory activity by modulating multiple cellular behaviors and signaling pathways in lymphocytes, contributing to the suppression of the adaptive immune response (Wang et al., 2014).
  • Lung Cancer Research : Demonstrates potential in lung cancer therapy through various molecular signaling pathways, justifying its potential use as a mainline chemotherapy agent (Liu et al., 2021).

2. Immunopharmacology

  • Macrophage Behavior Modulation : Affects the proliferation and migration of macrophage cells, inducing apoptosis and enhancing autophagy, which contributes to its anti-inflammatory activity (He et al., 2013).

3. Pharmacokinetics

  • Interaction with Serum Albumins : The interactions of cucurbitacins with human and rat serum albumins have been studied, providing insights for pharmacokinetic profiling (Fabini et al., 2016).

4. Cardiovascular Applications

  • Cardiomyocyte Hypertrophy Inhibition : Shows potential in protecting against cardiac hypertrophy by inhibiting connective tissue growth factor and TGF-β/Smad signaling, suggesting its utility in managing heart diseases (Jeong et al., 2015).

5. Cellular and Molecular Mechanisms

  • Cytoskeleton Interactions : Cucurbitacin I has been found to interfere with the actin dynamics indirectly, affecting cell motility and morphology, which is critical for understanding its mechanism of action in cellular processes (Knecht et al., 2010).
  • DNA Damage and Cell Cycle Arrest : Induces DNA damage and G2/M phase cell cycle arrest in cancer cells, revealing its potential in anticancer therapy (Guo et al., 2014).

6. Anti-Obesity Effects

  • Metabolic Syndrome Management : Cucurbitacin E shows promise in reducing symptoms of metabolic syndrome by targeting the JAK-STAT5 signaling pathway and enhancing insulin sensitivity, suggesting its potential in treating metabolic diseases (Murtaza et al., 2017).

Safety And Hazards

Cucurbitacin I is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

As oral delivery and absorption of cucurbitacins remain a great challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances the relative bioavailability of CuB by 2.14–3.43 times . Therefore, targeted drug therapy may emerge as a promising approach in future cancer treatments .

properties

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17-,19-,20+,23+,27+,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISPVUDLMHQFRQ-MKIKIEMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015546
Record name Cucurbitacin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbitacin I

CAS RN

2222-07-3
Record name Cucurbitacin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2222-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cucurbitacin I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Elatericin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cucurbitacin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,16α,20,25-tetrahydroxy-9β-methyl-10α-19-norlanosta-1,5,23(E)-triene-3,11,22-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUCURBITACIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHQ47990PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin I
Reactant of Route 2
Cucurbitacin I
Reactant of Route 3
Cucurbitacin I
Reactant of Route 4
Cucurbitacin I
Reactant of Route 5
Reactant of Route 5
Cucurbitacin I
Reactant of Route 6
Cucurbitacin I

Citations

For This Compound
2,810
Citations
HJ Kim, JK Kim - Archives of pharmacal research, 2015 - Springer
… . 2014), we asked whether cucurbitacin-I inhibits angiogenesis, a central step in tumor growth and metastasis. Here, we show that cucurbitacin-I inhibits the migration and tube formation …
Number of citations: 25 link.springer.com
G Yuan, SF Yan, H Xue, P Zhang, JT Sun… - Journal of Biological …, 2014 - ASBMB
… were induced by cucurbitacin I. Exposure of GBM cells to cucurbitacin I resulted in pronounced … Cells treatment with cucurbitacin I up-regulated Beclin 1 and triggered autophagosome …
Number of citations: 89 www.jbc.org
MS Van Kester, JJ Out-Luiting… - Journal of investigative …, 2008 - Elsevier
… with 30 μM of Cucurbitacin I for 6 hours induced apoptosis in 73–91% of Sz cells. Normal CD4 + T cells showed a much lower sensitivity to Cucurbitacin I-induced apoptosis supporting …
Number of citations: 104 www.sciencedirect.com
HS Hsu, PI Huang, YL Chang, C Tzao, YW Chen… - Cancer, 2011 - Wiley Online Library
… of the strong STAT3 inhibitor, cucurbitacin I, in prominin-1 (… cucurbitacin I suppressed CSC-like properties and enhanced chemoradiotherapy response. The potential of cucurbitacin I …
Number of citations: 133 acsjournals.onlinelibrary.wiley.com
H Li, H Chen, R Li, J Xin, S Wu, J Lan… - Journal of cellular …, 2019 - Wiley Online Library
… Simultaneously, there are positive correlations among ERS and cucurbitacin-I-induced reactive oxygen species and Ca 2+ . Our results suggested that cucurbitacin-I-induced cancer …
Number of citations: 35 onlinelibrary.wiley.com
DA Knecht, RA LaFleur, AW Kahsai, CE Argueta… - PLoS …, 2010 - journals.plos.org
… We show that cucurbitacin I potently inhibits the migration of … Upon treatment of MDCK or B16-F1 cells with cucurbitacin I, … jasplakinolide or phallacidin, cucurbitacin I does not directly …
Number of citations: 61 journals.plos.org
CR Seo, DK Yang, NJ Song, UJ Yun, AR Gwon… - Food and chemical …, 2014 - Elsevier
… In this study, we demonstrate a new role of cucurbitacin B and cucurbitacin I in adipogenesis and further determine the underlying mechanism of how these cucurbitacins exert inhibitory …
Number of citations: 40 www.sciencedirect.com
HJ Kim, JHY Park, JK Kim - Chemico-biological interactions, 2014 - Elsevier
… In this study, the antitumor effects of cucurbitacin-I on colon cancer … cucurbitacin-I decreased cell viability and cell proliferation in a concentration-dependent manner. Also, cucurbitacin-I …
Number of citations: 43 www.sciencedirect.com
A Alshamsan - Saudi Pharmaceutical Journal, 2014 - Elsevier
… the EE of cucurbitacin I to 48.79% in CI-NP4. It is likely that cucurbitacin I escapes with the organic … Avoiding emulsification seems efficient in increasing cucurbitacin I disposition in the …
Number of citations: 131 www.sciencedirect.com
J Song, H Liu, Z Li, C Yang… - Oncology reports, 2015 - spandidos-publications.com
… COLO205 cells, cucurbitacin I could suppress … cucurbitacin I was accomplished by downregulating p-STAT3 and MMP-9 expression. Collectively, our results suggest that cucurbitacin I …
Number of citations: 27 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.